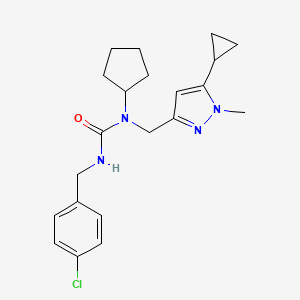

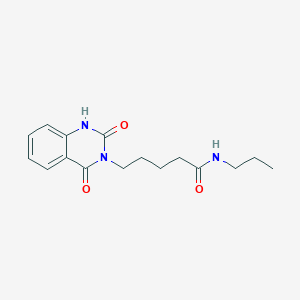

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones, are compounds that undergo several biological activities .

Synthesis Analysis

A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones was presented. This was achieved by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions .Molecular Structure Analysis

The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis

The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century. The oxidation of thiocarbonyl compounds into carbonyl compounds can be performed using different oxidative reagents .Physical And Chemical Properties Analysis

The crystal structure of a related compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, was determined. In the crystal cell, two identical conformers of the compound were found connected by intramolecular hydrogen bonds .Aplicaciones Científicas De Investigación

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, have demonstrated significant in vitro antitumor activity. These compounds were nearly 1.5–3.0-fold more potent compared to the positive control, 5-fluorouracil (5-FU), indicating their potential as broad-spectrum antitumor agents. The study also revealed selective activities towards central nervous system (CNS), renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting a promising avenue for targeted cancer therapy. Molecular docking studies supported the mechanism of action through inhibition of key cancer-related kinases (Al-Suwaidan et al., 2016).

Antimicrobial Activities

Research on derivatives of the quinazoline scaffold, including those structurally related to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, has shown promising antimicrobial properties. A study demonstrated the synthesis and evaluation of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with various primary amines. These compounds displayed moderate to good activities against test microorganisms, highlighting the potential of quinazoline derivatives as antimicrobial agents (Bektaş et al., 2010).

Biomedical Polymer Applications

Poly(2-alkenyl-2-oxazoline)s, which can be synthesized through reactions involving molecules similar to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, have shown potential in various biomedical applications such as drug delivery systems, peptide conjugates, and gene delivery. The cytotoxicity and immunomodulative properties of these polymers have been evaluated, demonstrating their suitability and biocompatibility for biomedical applications (Kroneková et al., 2016).

Synthesis of Fluorescent Brightening Agents

The condensation of 5-bromoisatin with aryl methyl ketones, which is a step related to the synthesis of compounds like 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, has led to the development of 2-aryl-6-substituted quinolines. These compounds have been explored for their potential use as fluorescent brightening agents, indicating the versatility of the quinazoline scaffold in material science applications (Rangnekar & Shenoy, 1987).

Mecanismo De Acción

While the mechanism of action for the specific compound you mentioned is not available, it’s known that quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones undergo several biological activities, such as carbonic anhydrase, COX-1/2, tyrosine kinase inhibitions, and antitumor activity .

Propiedades

IUPAC Name |

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSNHIIJMYUQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)

![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)